molecular formula C11H15N3O2S B2420500 N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide CAS No. 861211-91-8

N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide

Katalognummer: B2420500
CAS-Nummer: 861211-91-8
Molekulargewicht: 253.32
InChI-Schlüssel: SMGDGMVDJHWBQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide is a chemical compound with the molecular formula C11H15N3O2S and a molecular weight of 253.32.

Eigenschaften

IUPAC Name

N-(1,5,6-trimethylbenzimidazol-4-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-7-5-9-11(12-6-14(9)3)10(8(7)2)13-17(4,15)16/h5-6,13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGDGMVDJHWBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide typically involves the reaction of 1,5,6-trimethyl-1H-1,3-benzimidazole with methanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the molar ratios of reactants.

Analyse Chemischer Reaktionen

N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism by which N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide can be compared with other similar compounds, such as:

    N-(1,5,6-trimethyl-1H-benzo[d]imidazol-4-yl)methanesulfonamide: This compound shares a similar structure but may have different functional groups or substituents that affect its properties and applications.

    Other benzimidazole derivatives: These compounds may have variations in the benzimidazole ring or different substituents, leading to differences in their chemical reactivity and biological activities.

Biologische Aktivität

N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core with a methanesulfonamide group, which is significant for its biological interactions. The chemical structure can be represented as follows:

  • IUPAC Name : N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide
  • Molecular Formula : C10H13N3O2S
  • Molecular Weight : 241.29 g/mol

The biological activity of N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets. It has been reported to inhibit various enzymes and receptors involved in cellular processes. For example:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to altered metabolic pathways and cellular responses.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. In vitro assays have demonstrated that derivatives of benzimidazole exhibit significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamideHeLa (cervical cancer)2.38Induces apoptosis
N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamideA549 (lung cancer)3.77Cell cycle arrest

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide have also been investigated. Studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate its potential utility in treating bacterial infections.

Study 1: Antitumor Efficacy

A study published in PubMed evaluated the antitumor efficacy of various benzimidazole derivatives including N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide. The results indicated that this compound significantly inhibited the proliferation of HeLa cells with an IC50 value of 2.38 µM. The study concluded that structural modifications could enhance its potency further .

Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The study employed broth microdilution methods to determine MIC values and found promising results indicating effective inhibition of bacterial growth .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.